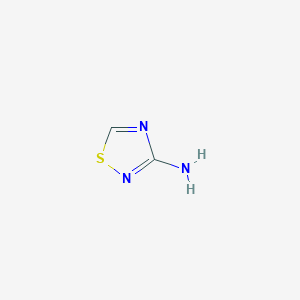![molecular formula C15H20ClFN2O B1320983 N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide CAS No. 72084-87-8](/img/structure/B1320983.png)
N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide
Overview
Description
“N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide” is a chemical compound. It is a derivative of piperidine, which is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Scientific Research Applications
Metabolism and Excretion Analysis
N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide, and similar compounds, have been studied for their metabolic and excretion properties. These studies have identified various metabolites in human urine, plasma, and feces, providing insights into the drug's metabolism and excretion pathways. For instance, a study on a similar compound, YM758, identified major constituents in both urine and plasma, indicating the significant role of renal and hepatic uptake transporters in the drug's elimination (Umehara et al., 2009).
Synthetic Route Development
There has been considerable research into developing practical and scalable synthetic routes for such compounds. A study on YM758 monophosphate demonstrates an efficient synthesis approach, highlighting the challenges and solutions in large-scale production (Yoshida et al., 2014).
Investigation of Drug Retention
The retention of this compound in specific body parts, such as the eyeball and thoracic aorta, has been investigated. One study on YM758 showed extensive accumulation in these areas after administration, providing insight into the drug's distribution within the body (Umehara et al., 2009).
Quantum Chemical and Molecular Dynamic Simulation Studies
These compounds have also been the subject of quantum chemical and molecular dynamic simulation studies. For example, the corrosion inhibition properties of piperidine derivatives on iron were investigated, demonstrating the utility of these compounds in material science (Kaya et al., 2016).
Synthesis and Pharmacological Properties
The synthesis and pharmacological properties of benzamide derivatives, including piperidine derivatives, have been extensively researched. These studies provide valuable information on the potential therapeutic applications of these compounds (Sonda et al., 2004).
Crystal Structure and Conformational Analysis
The crystal structure and conformational analysis of compounds similar to this compound have been performed, offering insights into their molecular geometry and interaction potentials (Ribet et al., 2005).
Mechanism of Action
While the exact mechanism of action for “N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide” is not clear, piperidine derivatives have been found to exhibit various pharmacological activities . For example, some piperidine derivatives have been found to activate hypoxia-inducible factor 1 pathways .
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide” and other piperidine derivatives may continue to be an area of interest in drug discovery and development.
Properties
IUPAC Name |
N-[1-(3-chloropropyl)piperidin-4-yl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O/c16-8-1-9-19-10-6-14(7-11-19)18-15(20)12-2-4-13(17)5-3-12/h2-5,14H,1,6-11H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLJEGCCUIVEJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)F)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608885 | |
| Record name | N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72084-87-8 | |
| Record name | N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)


